molecular formula C12H15N3O3 B12604546 N-Acetyl-3-hydrazinyl-N-(4-methylphenyl)-3-oxopropanamide CAS No. 918446-32-9

N-Acetyl-3-hydrazinyl-N-(4-methylphenyl)-3-oxopropanamide

Katalognummer: B12604546
CAS-Nummer: 918446-32-9
Molekulargewicht: 249.27 g/mol
InChI-Schlüssel: WAKGXNLHMJCRLA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Acetyl-3-hydrazinyl-N-(4-methylphenyl)-3-oxopropanamide is a synthetic organic compound that belongs to the class of hydrazides. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-3-hydrazinyl-N-(4-methylphenyl)-3-oxopropanamide typically involves the reaction of 4-methylphenylhydrazine with acetic anhydride and a suitable acylating agent. The reaction is usually carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound might involve large-scale batch reactions with optimized conditions for yield and purity. The use of catalysts and automated systems can enhance the efficiency of the process.

Analyse Chemischer Reaktionen

Types of Reactions

N-Acetyl-3-hydrazinyl-N-(4-methylphenyl)-3-oxopropanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled pH and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while substitution reactions can produce a variety of substituted hydrazides.

Wissenschaftliche Forschungsanwendungen

N-Acetyl-3-hydrazinyl-N-(4-methylphenyl)-3-oxopropanamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-Acetyl-3-hydrazinyl-N-(4-methylphenyl)-3-oxopropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This interaction can lead to various biological effects, depending on the target and pathway involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-Acetylhydrazine: A simpler hydrazide with similar reactivity.

    4-Methylphenylhydrazine: A precursor in the synthesis of the target compound.

    N-Acetyl-3-oxopropanamide: A related compound with a similar structure but lacking the hydrazinyl group.

Uniqueness

N-Acetyl-3-hydrazinyl-N-(4-methylphenyl)-3-oxopropanamide is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its hydrazinyl group allows for versatile chemical modifications, making it valuable in synthetic chemistry and pharmaceutical research.

Eigenschaften

CAS-Nummer

918446-32-9

Molekularformel

C12H15N3O3

Molekulargewicht

249.27 g/mol

IUPAC-Name

N-acetyl-3-hydrazinyl-N-(4-methylphenyl)-3-oxopropanamide

InChI

InChI=1S/C12H15N3O3/c1-8-3-5-10(6-4-8)15(9(2)16)12(18)7-11(17)14-13/h3-6H,7,13H2,1-2H3,(H,14,17)

InChI-Schlüssel

WAKGXNLHMJCRLA-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)N(C(=O)C)C(=O)CC(=O)NN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.